Sodium;2-nitro-3,4-dioxonaphthalen-1-olate
Overview
Description
Sodium;2-nitro-3,4-dioxonaphthalen-1-olate is a chemical compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are widely used in various scientific and industrial applications. The compound is characterized by its unique structure, which includes a naphthalene ring substituted with nitro and dioxo groups, making it a valuable molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-nitro-3,4-dioxonaphthalen-1-olate typically involves the nitration of 3,4-dioxonaphthalene-1-olate. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-nitro-3,4-dioxonaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, which have significant applications in medicinal chemistry and material science.
Scientific Research Applications
Sodium;2-nitro-3,4-dioxonaphthalen-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: The compound exhibits antimicrobial and antitumoral activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including cancer treatment and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium;2-nitro-3,4-dioxonaphthalen-1-olate involves its interaction with cellular components. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular structures. This property is exploited in its antimicrobial and antitumoral activities. The compound targets various molecular pathways, including those involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Dihydro-1,4-dioxonaphthalen-3-ylthio)benzoic acid
- 2,3-Substituted [tetrahydro-2,4-dioxopyrimidin-1(2H)-yl]phenoxy]naphthalene-1,4-diones
Uniqueness
Sodium;2-nitro-3,4-dioxonaphthalen-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro and dioxo groups make it a versatile compound for various applications, distinguishing it from other naphthoquinone derivatives.
Properties
IUPAC Name |
sodium;2-nitro-3,4-dioxonaphthalen-1-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO5.Na/c12-8-5-3-1-2-4-6(5)9(13)10(14)7(8)11(15)16;/h1-4,12H;/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRIFUFHPMBGJA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)[N+](=O)[O-])[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4NNaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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